
(2R)-2-(1H-Imidazol-1-yl)butane-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(1H-Imidazol-1-yl)butane-1,4-diol is a chemical compound that features an imidazole ring attached to a butane-1,4-diol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(1H-Imidazol-1-yl)butane-1,4-diol typically involves the reaction of an appropriate imidazole derivative with a butane-1,4-diol precursor. One common method includes the use of a nucleophilic substitution reaction where the imidazole ring is introduced to the butane-1,4-diol under controlled conditions. The reaction may require a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-(1H-Imidazol-1-yl)butane-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the butane-1,4-diol can be oxidized to form carbonyl compounds.
Reduction: The imidazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride can be employed.
Substitution: Bases like sodium hydroxide or potassium carbonate are commonly used to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Formation of butane-1,4-dione derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted butane-1,4-diol derivatives.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(1H-Imidazol-1-yl)butane-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which (2R)-2-(1H-Imidazol-1-yl)butane-1,4-diol exerts its effects involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyl groups in the butane-1,4-diol backbone may also play a role in binding to biological molecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-(1H-Imidazol-1-yl)ethanol: Similar structure but with a shorter carbon chain.
(2R)-2-(1H-Imidazol-1-yl)propane-1,3-diol: Similar structure but with a different positioning of the hydroxyl groups.
Uniqueness
(2R)-2-(1H-Imidazol-1-yl)butane-1,4-diol is unique due to its specific arrangement of the imidazole ring and the butane-1,4-diol backbone, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
927913-00-6 |
|---|---|
Molekularformel |
C7H12N2O2 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
(2R)-2-imidazol-1-ylbutane-1,4-diol |
InChI |
InChI=1S/C7H12N2O2/c10-4-1-7(5-11)9-3-2-8-6-9/h2-3,6-7,10-11H,1,4-5H2/t7-/m1/s1 |
InChI-Schlüssel |
IBYKFALXCVBTIO-SSDOTTSWSA-N |
Isomerische SMILES |
C1=CN(C=N1)[C@H](CCO)CO |
Kanonische SMILES |
C1=CN(C=N1)C(CCO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate](/img/structure/B14171410.png)
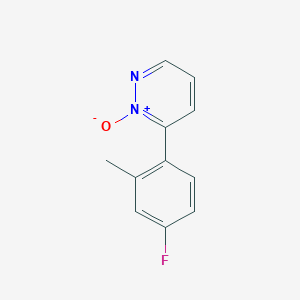
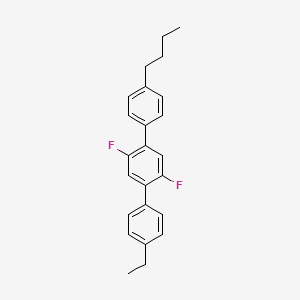
![N-(4-methoxyphenyl)-2-{[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B14171421.png)
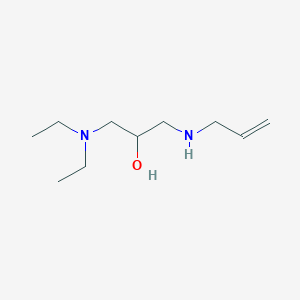
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 2-chloro-4-fluorobenzoate](/img/structure/B14171434.png)
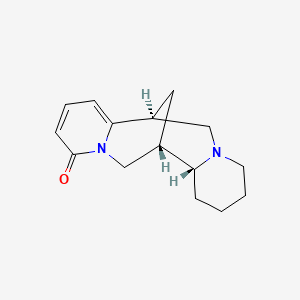
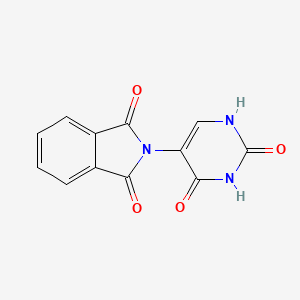
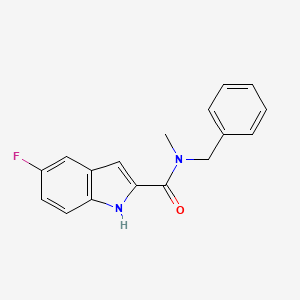
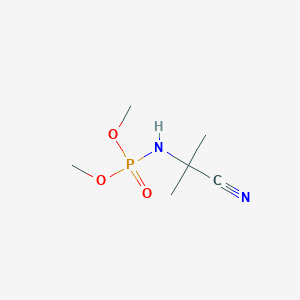
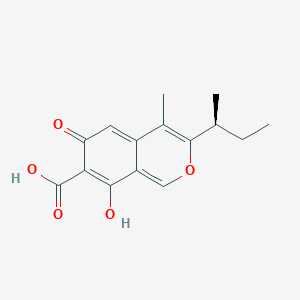
![2-{[2-(4-Methylpiperazin-1-yl)phenyl]methylidene}thiomorpholin-3-one](/img/structure/B14171459.png)
![1(2H)-phthalazinone, 4-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)-](/img/structure/B14171462.png)
![4-(3,4-Dichlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol](/img/structure/B14171468.png)
